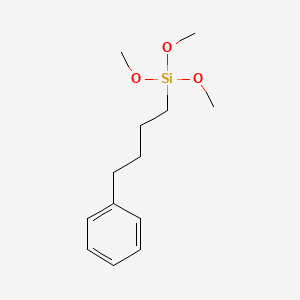

4-Phenylbutyltrimethoxysilane

Description

Structure

3D Structure

Properties

IUPAC Name |

trimethoxy(4-phenylbutyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O3Si/c1-14-17(15-2,16-3)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10H,7-8,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZGBLVHGSETPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCC1=CC=CC=C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Role

Research-Scale Synthesis of 4-Phenylbutyltrimethoxysilane

The synthesis of this compound on a research scale primarily involves established methods for creating silicon-carbon bonds and introducing trimethoxysilyl groups.

The preparation of trimethoxysilanes, including this compound, often relies on the hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond. For instance, the reaction of an olefin with trimethoxysilane (B1233946) (HSi(OCH₃)₃) in the presence of a catalyst, such as platinum complexes, is a common and effective method. scispace.comqualitas1998.net A study on the hydrosilylation of 4-phenyl-1-butene (B1585249) using a rhodium-based catalyst reported a high yield of 85% for the corresponding silylation product. rsc.org This highlights the efficiency of catalytic hydrosilylation in forming the desired organosilane.

General synthetic strategies for organosilanes often utilize hydrosilanes, which are compounds containing one or more silicon-hydride bonds and serve as excellent reducing agents. nih.govsigmaaldrich.com The reaction of silicon with methanol (B129727) can also produce trimethoxysilane, which is a key starting material. nih.gov

Transesterification is a key process for modifying the alkoxy groups on a silicon atom. google.com While direct synthesis of this compound might not always involve a transesterification step, this process is fundamental in the broader context of alkoxysilane chemistry. It allows for the conversion of one type of alkoxysilane to another by reacting it with an alcohol in the presence of an acid or base catalyst. google.commdpi.com For example, a trimethoxysilane could be converted to a triethoxysilane. This method is particularly useful for producing a variety of organofunctional silanes. google.com The choice of catalyst, whether acidic or basic, depends on the nature of the functional groups present on the silane (B1218182). google.com Organocatalytic methods, using catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have also been shown to be effective for the transesterification and formation of related silatrane (B128906) structures from trialkoxysilanes. acs.org

Organosilicon reagents are central to the synthesis of compounds like this compound. aksci.com The primary method for synthesizing this compound is the catalytic hydrosilylation of 4-phenyl-1-butene with trimethoxysilane. qualitas1998.netrsc.orgsemanticscholar.org This reaction is typically catalyzed by platinum-based catalysts like hexachloroplatinic acid or platinum-divinyltetramethyldisiloxane complex. nih.gov

The general reaction is as follows: C₆H₅(CH₂)₂CH=CH₂ + HSi(OCH₃)₃ → C₆H₅(CH₂)₄Si(OCH₃)₃

Research has demonstrated the effectiveness of various catalysts for this transformation. For example, a rhodium(I) low-valent metal-organic framework has been used to catalyze the hydrosilylation of 4-phenyl-1-butene, achieving an 85% yield of this compound. rsc.org Another study focused on a green approach using a stable, reusable platinum catalyst (SiliaCat Pt(0)) for the hydrosilylation of various olefins, including 4-phenyl-1-butene, which resulted in an 85% yield of the silylated product. qualitas1998.netsemanticscholar.org

Table 1: Catalytic Hydrosilylation of 4-Phenyl-1-Butene

| Catalyst | Silane | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Rh(I) LVMOF (C1–Rh) | Triethoxysilane | 80 | 24 | 85 | rsc.org |

| SiliaCat Pt(0) | Triethoxysilane | 75 | 3 | 85 | qualitas1998.netsemanticscholar.org |

| Iron(II) Pre-catalyst | Triethoxysilane | Not Specified | Not Specified | 91 | scispace.com |

Transesterification Processes in this compound Synthesis

Precursor Functionality in Material Fabrication

The utility of this compound extends significantly into materials science, where it functions as a versatile precursor for creating specialized materials.

This compound is utilized as a precursor in the sol-gel process to create inorganic-organic hybrid materials. uni-saarland.dersc.org The sol-gel process involves the hydrolysis and condensation of metal alkoxide precursors, like this compound, to form a colloidal suspension (sol) that subsequently transitions into a continuous solid network (gel). mdpi.comsigmaaldrich.comnih.gov

The trimethoxysilyl group of the molecule undergoes hydrolysis to form silanol (B1196071) (Si-OH) groups. These silanols then condense with each other or with other hydrolyzed precursors to form stable siloxane (Si-O-Si) bridges, creating a three-dimensional network. mdpi.comunavarra.es The phenylbutyl group remains as an organic component integrated into the inorganic silica (B1680970) network, imparting specific properties such as hydrophobicity. gelest.com

This approach allows for the fabrication of organically modified silicates (ORMOSILs) where the organic functional group (phenylbutyl) can tailor the material's properties. unavarra.es For example, this compound has been co-condensed with vinyltrimethoxysilane (B1682223) in a microreactor to produce ORMOSIL particles. uni-saarland.de It has also been used to create stationary phase gradients in liquid chromatography columns through in-situ silanization, demonstrating its role in surface modification. rsc.org

This compound can serve as a precursor for polymer-derived ceramics (PDCs). wikipedia.orgmdpi.com PDCs are produced by the pyrolysis of preceramic polymers, which are often synthesized from organosilicon compounds. wikipedia.orgmdpi.comresearchgate.net The process involves synthesizing a polymer, shaping it, and then pyrolyzing it in an inert atmosphere to convert it into a ceramic material, such as silicon oxycarbide (SiOC). wikipedia.orgsciopen.com

In this context, this compound can be incorporated into a preceramic polymer structure. uni-saarland.demdpi.com During pyrolysis, the organic parts of the precursor (the phenylbutyl and methoxy (B1213986) groups) partially decompose, while the silicon atoms rearrange to form a ceramic network. mdpi.com The final composition and properties of the ceramic, such as thermal stability, chemical resistance, and mechanical strength, are influenced by the structure of the initial organosilane precursor. researchgate.net This technology enables the fabrication of ceramics in complex shapes, including fibers, coatings, and microlattices, which are difficult to produce using traditional powder-based ceramic processing. mdpi.comsciopen.com

Fundamental Reaction Mechanisms in Research Contexts

Hydrolytic Behavior of 4-Phenylbutyltrimethoxysilane

R-Si(OCH₃)₃ + nH₂O → R-Si(OCH₃)₃₋ₙ(OH)ₙ + nCH₃OH

Where R is the 4-phenylbutyl group. The extent and rate of this reaction are influenced by several factors, including reaction time, catalysis, and the solvent system used.

Kinetic studies on other systems, such as the hydrolysis of methyl salicylate, have utilized spectrophotometry to follow the reaction progress by monitoring changes in absorbance at a specific wavelength over time. jrespharm.com Similar methodologies could be adapted to study the hydrolysis kinetics of this compound. The rate of hydrolysis reactions is often found to be dependent on the concentration of the silane (B1218182) and water. scielo.br

Catalysis plays a pivotal role in controlling the hydrolysis of alkoxysilanes like this compound. The reaction can be catalyzed by acids, bases, or proceed under neutral conditions, with each condition affecting the reaction rate and mechanism differently.

Acidic Catalysis: In acidic conditions, the hydrolysis reaction is generally faster. azonano.com The acid catalyst protonates an alkoxy group, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. univ-lemans.fr The pH of the solution is a critical parameter, with studies on other silanes showing that the hydrolysis rate is significantly influenced by pH. uc3m.es For example, research on γ-methacryloxypropyltrimethoxysilane demonstrated that the time required for complete hydrolysis varies significantly with pH, with longer times needed under near-neutral conditions. uc3m.es The pH-rate profile for the hydrolysis of some organic compounds shows specific acid-catalyzed reactions. nih.gov

Neutral Catalysis: Under neutral conditions, the hydrolysis of alkoxysilanes still occurs but generally at a slower rate compared to acidic or basic conditions. uc3m.es The reaction relies on the uncatalyzed nucleophilic attack of water on the silicon center.

Basic Catalysis: In basic conditions, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, directly attacking the silicon atom. This leads to the displacement of the alkoxy group. univ-lemans.fr Basic catalysis generally leads to a rapid hydrolysis rate. azonano.com The concentration of the base can influence the reaction rate; for instance, in the hydrolysis of NaBH₄, the rate increases with an increase in NaOH concentration up to a certain point. scielo.br

The choice of catalyst not only affects the rate of hydrolysis but also the subsequent condensation reactions and the final structure of the resulting material.

The solvent system significantly impacts the rate of hydrolysis of alkoxysilanes. The polarity of the solvent and its ability to participate in hydrogen bonding are key factors. researchgate.net Generally, increasing the polarity of the solvent can increase the hydrolysis rate. researchgate.net

Studies on the hydrolysis of tetraethyl orthosilicate (B98303) (TEOS) in various alcohol solvents (methanol, ethanol (B145695), n-propanol, iso-propanol, and n-butanol) have shown that the initial hydrolysis rate increases with the molecular weight of primary alcohols, with methanol (B129727) being an exception, exhibiting the highest rate. researchgate.net This suggests that both the chemical structure and the nature of the solvent influence the reaction kinetics. researchgate.net

In mixed solvent systems, such as aqueous-organic mixtures, the composition of the solvent can dramatically alter the reaction rate. For example, the rate of alkaline hydrolysis of esters decreases with increasing ethanol content in aqueous ethanol. ias.ac.in Conversely, for some reactions, the rate increases with increasing content of aprotic solvents like DMSO. ias.ac.innih.gov The effect of the solvent is often attributed to the differential solvation of the reactants and the transition state. ias.ac.innajah.edu The presence of water is crucial, and a sufficient amount is necessary for a faster hydrolysis rate. researchgate.net In acid-catalyzed reactions of some organic compounds, decreasing the water content in the solvent can lead to higher catalytic turnover rates. rsc.org

Influence of Catalysis (Acidic, Neutral, Basic) on Hydrolysis Pathways

Condensation Reactions of this compound

Following hydrolysis, the resulting silanol (B1196071) groups (Si-OH) are highly reactive and undergo condensation reactions to form siloxane (Si-O-Si) bonds. This is a fundamental step in the formation of polysiloxane networks and is central to the sol-gel process.

The condensation reaction can occur between two silanol groups (water-producing condensation) or between a silanol group and an alkoxy group (alcohol-producing condensation). ebsco.comunizin.orglibretexts.orgyoutube.com

Water-producing condensation: R-Si(OH)₃ + (HO)₃Si-R → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

Alcohol-producing condensation: R-Si(OH)₃ + (CH₃O)₃Si-R → (HO)₂Si(R)-O-Si(R)(OCH₃)₂ + CH₃OH

These reactions continue, leading to the formation of larger oligomers and eventually a three-dimensional siloxane network. azonano.comresearchgate.net The process, often referred to as polymerization or polycondensation, transforms the initial sol into a gel. tycorun.comslideshare.netchobotix.cz The structure of the final network, whether it consists of linear chains or is highly cross-linked, is influenced by the reaction conditions, including the pH. univ-lemans.fr For instance, acid-catalyzed condensation tends to produce more linear polymers, while base-catalyzed condensation results in more highly branched and cross-linked structures. univ-lemans.fr

The sol-gel process, which relies on these hydrolysis and condensation reactions, is a versatile method for creating materials with controlled properties. azonano.comtycorun.com The final properties of the material, such as porosity and density, are determined by the way the gel is dried. univ-lemans.fr

Hydrolysis and condensation are competing and often simultaneous reactions. researchgate.net The relative rates of these two processes determine the structure and properties of the resulting material. For many trialkoxysilanes, hydrolysis is a relatively fast process, occurring within minutes, while condensation is significantly slower, taking place over hours. researchgate.net

The pH of the reaction medium is a critical factor in controlling the competition between hydrolysis and condensation. The rates of both reactions are pH-dependent, but they respond differently to changes in pH. Typically, the rate of condensation has a minimum at a pH of around 4, while the rate of hydrolysis has a minimum around a pH of 7.5 for a typical silane. researchgate.net By carefully controlling the pH, it is possible to optimize the balance between these two reactions. researchgate.net

The amount of water present also plays a crucial role. An increase in water content can enhance hydrolysis but may also favor self-condensation reactions for some functionalized silanes. researchgate.net The nature of the organic group on the silane also influences the relative rates of hydrolysis and condensation. researchgate.net

The interplay between these two reactions is fundamental to controlling the final material properties in applications ranging from the synthesis of nanoparticles to the formation of coatings and films. azonano.comrsc.org

Competition Between Hydrolysis and Condensation Mechanisms

Interfacial Reactivity and Covalent Bonding Mechanisms

The utility of this compound as a surface modifying agent or coupling agent is rooted in its ability to react with and form stable covalent bonds with a variety of substrates, particularly those bearing hydroxyl groups on their surface.

Substrates such as glass, silica (B1680970), and many metal oxides possess a surface populated with hydroxyl (-OH) groups. britannica.commsu.eduwikipedia.org These surface hydroxyls provide active sites for reaction with this compound. The initial interaction is typically the formation of hydrogen bonds between the silanol groups of the hydrolyzed or partially hydrolyzed silane and the hydroxyl groups on the substrate surface.

This initial physisorption is a crucial step that brings the reactants into close proximity and proper orientation for subsequent covalent bonding. The polarity of the hydroxyl group, with a slightly negative oxygen atom and a slightly positive hydrogen atom, facilitates this electrostatic attraction. britannica.comwikipedia.org The presence of a thin layer of adsorbed water on the substrate surface can also facilitate the hydrolysis of the silane's methoxy (B1213986) groups, making it ready for reaction.

Following the initial hydrogen bonding, the formation of durable covalent bonds occurs through a condensation reaction between the silanol groups of the silane and the hydroxyl groups on the substrate surface. This reaction results in the formation of a highly stable siloxane bond (Si-O-Substrate) and the elimination of a water molecule.

This covalent linkage is responsible for the robust adhesion and modification of the surface. The process can be promoted by thermal treatment, which provides the necessary energy to drive off the water by-product and complete the condensation reaction. Once bonded, the 4-phenylbutyl group extends away from the surface, altering its chemical and physical properties, such as increasing its hydrophobicity. The trimethoxysilane (B1233946) functionality allows for the formation of up to three such linkages to the surface or to adjacent silane molecules, creating a dense, crosslinked interfacial layer. This crosslinking between neighboring silane molecules further enhances the stability and durability of the surface modification. The general principle of forming siloxane bonds is a cornerstone of silane chemistry, creating the robust Si-O-Si backbone found in silicones and other materials. uni-regensburg.de

Table 2: Key Aspects of Interfacial Reaction

| Step | Mechanism | Bonds Formed/Broken | Influencing Factors |

| 1. Hydrolysis | Reaction of methoxy groups with water | Broken: Si-OCH₃, H-OH; Formed: Si-OH, H-OCH₃ | Water availability, pH, catalyst |

| 2. Physisorption | Hydrogen bonding | Hydrogen bonds between silane-OH and substrate-OH | Surface energy, solvent polarity |

| 3. Chemisorption (Covalent Bonding) | Condensation reaction | Broken: Si-OH, Substrate-OH; Formed: Si-O-Substrate, H₂O | Temperature, removal of by-products |

| 4. Crosslinking | Intermolecular condensation | Broken: Si-OH; Formed: Si-O-Si | Surface concentration of silane, curing conditions |

Advanced Material Science Applications and Research Paradigms

Adhesion Promotion and Interfacial Coupling Research

4-Phenylbutyltrimethoxysilane is a bifunctional molecule utilized in materials science to enhance the bond between different materials. adhesivesmag.com These adhesion promoters, or coupling agents, are particularly effective in joining polymeric systems with inorganic substrates. adhesivesmag.com The silane (B1218182) accomplishes this by forming a durable chemical bridge between the two otherwise incompatible surfaces. adhesivesmag.comgelest.com

The primary mechanism by which this compound and similar silane coupling agents promote adhesion to inorganic substrates involves a two-step process. First, the trimethoxysilane (B1233946) end of the molecule undergoes hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials like glass, metal oxides, and silica (B1680970), forming stable, covalent siloxane bonds (-Si-O-Substrate). gelest.com This initial reaction firmly anchors the silane to the inorganic surface.

The second part of the mechanism involves the phenylbutyl group. This non-polar, organophilic tail extends away from the substrate and is designed to physically and chemically interact with a polymer matrix. The compatibility of the phenylbutyl group with the polymer allows for entanglement and, in some cases, chemical reactions with the polymer chains, thus completing the chemical bridge and significantly enhancing the adhesion between the inorganic substrate and the organic polymer. researchgate.net

Table 1: Adhesion Promoter Interaction Summary

| Functional Group | Interacting Surface/Material | Bond/Interaction Type |

| Trimethoxysilane (hydrolyzed to silanol) | Inorganic Substrate (e.g., glass, metal) | Covalent (Siloxane bond) |

| Phenylbutyl | Organic Polymer Matrix | Van der Waals forces, entanglement |

Thermoset coatings are polymer systems that cure through the formation of a cross-linked network, resulting in a hard, durable, and heat-resistant finish. wikipedia.orgcorrosionpedia.com Common examples include epoxy, phenolic, and polyester (B1180765) resins. corrosionpedia.com The performance of these coatings, particularly their adhesion to metallic or inorganic substrates, can be substantially improved by the addition of silane coupling agents like this compound. adhesivesmag.com

This compound acts as an interfacial stabilizer by improving the compatibility and bonding between the inorganic filler and the organic polymer matrix. mdpi.comrsc.org By treating the surface of the filler with the silane, a strong bond is formed between the filler and the silane. The phenylbutyl groups then interact favorably with the surrounding polymer matrix, reducing interfacial tension and promoting better dispersion of the filler. nih.gov This leads to a more homogeneous composite material with enhanced mechanical properties and improved resistance to environmental degradation. mdpi.com

Application in Thermoset Coating Systems

Organic-Inorganic Hybrid Materials and Nanocomposites

The development of organic-inorganic hybrid materials and nanocomposites is a rapidly advancing field in materials science. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the nanoscale. mehmetbayindir.com

Organically Modified Silicates, or ORMOSILs, are a class of hybrid materials synthesized through the sol-gel process. wikipedia.org This process involves the hydrolysis and condensation of silicon alkoxide precursors, such as tetraethoxysilane (TEOS), to form a silica-based network. researchgate.net By introducing an organofunctional silane like this compound during the sol-gel reaction, the resulting silica network becomes organically modified. wikipedia.org

The this compound is co-condensed with the primary silica precursor. uni-saarland.de The trimethoxysilane end of the molecule integrates into the inorganic silica backbone, while the phenylbutyl group remains as a pendant organic functionality. mehmetbayindir.com This allows for the precise tuning of the material's properties, such as hydrophobicity, by varying the type and concentration of the organosilane. gelest.com The resulting ORMOSILs are nanocomposites at the molecular level, exhibiting a unique combination of properties derived from their organic and inorganic components. wikipedia.org

Table 2: ORMOSIL Fabrication Components and Their Roles

| Component | Chemical Example | Role in ORMOSIL Fabrication |

| Inorganic Precursor | Tetraethoxysilane (TEOS) | Forms the primary silica network |

| Organic Modifier | This compound | Incorporates organic functionality into the silica network |

| Solvent | Ethanol (B145695) | Solubilizes precursors |

| Catalyst | Acid or Base | Controls the rate of hydrolysis and condensation |

The sol-gel process provides a versatile method for integrating inorganic components, such as silica nanoparticles, into polymer matrices to create nanocomposites. scispace.comresearchgate.net this compound can play a crucial role in this process by functionalizing the surface of the in-situ generated silica particles. mdpi.com

During the sol-gel reaction within a polymer solution or monomer mixture, the hydrolysis and condensation of a silicon alkoxide precursor lead to the formation of silica domains. researchgate.net The simultaneous or subsequent addition of this compound results in its bonding to the surface of these newly formed silica nanoparticles. The phenylbutyl groups on the surface of the silica particles enhance their compatibility with the surrounding polymer matrix, preventing agglomeration and ensuring a fine dispersion. nih.gov This improved dispersion and interfacial adhesion lead to polymer nanocomposites with significantly enhanced mechanical, thermal, and barrier properties. scispace.commdpi.com The sol-gel approach allows for the creation of a wide range of polymer nanocomposites with tailored properties for various applications. nih.govresearchgate.net

Design of Tailored Hybrid Network Architectures

Hybrid network architectures combine different material types to achieve enhanced performance and flexibility. alooba.com In the context of material science, these networks often involve the integration of organic and inorganic components to create materials with synergistic properties. The design of these architectures can be complex, involving various components and topologies to achieve desired outcomes like improved data flow, security, and scalability. synchronet.netgoogle.com

Research has explored the creation of deep hybrid network architectures for various applications, utilizing methods like neural architecture search (NAS) to automatically discover optimal structures. ustc.edu.cn These approaches often involve a search space that includes diverse operations, and they employ techniques like weight-sharing supernets and self-supervised learning to efficiently identify effective hybrid models. ustc.edu.cn

In the synthesis of advanced materials, such as carbide-derived carbons (CDCs), this compound has been co-condensed with other silanes, like vinyltrimethoxysilane (B1682223). uni-saarland.de This process results in the formation of ORMOSIL (Organically Modified Silicate) particles, which can then be converted into functional materials. The properties of the final material can be influenced by the composition of the initial precursors. uni-saarland.de

Control of Macro- and Nanostructural Properties through Hybridization

The ability to control the structure of materials at both the macroscopic and nanoscopic levels is crucial for developing advanced functional materials. mdpi.comnih.gov Hybridization, the process of combining different materials, is a key strategy for achieving this control.

At the nanoscale, the self-assembly of molecules can be directed to form specific structures like vesicles, rods, or tubes. nih.govnih.gov For instance, modifying the chemical structures of peptide building blocks allows for feedback control over the nanostructural properties of self-assembled peptide nanostructures. nih.gov Similarly, the synthesis of bimetallic nanostructures can be controlled by techniques like seed-mediated growth, where one metal forms a seed for the controlled overgrowth of a second metal. frontiersin.org

Electron beam irradiation is another method used to manipulate and control nanostructures. By using a focused electron beam, it is possible to produce oxide-free nanoparticles and control their evolution and arrangement. mdpi.com This bottom-up approach allows for the creation of desirable hybrid structures and phases at the nanometer scale. mdpi.com

Surface Modification and Functionalization Strategies

This compound is pivotal in modifying and functionalizing surfaces, enabling the creation of materials with specific surface properties. This is achieved by leveraging the dual reactivity of the silane molecule.

Engineering of Surface Wettability (Hydrophobic and Hydrophilic Surfaces)

The wettability of a surface, its ability to be wetted by a liquid, is a critical property in numerous applications. numberanalytics.com Surfaces are generally classified as either hydrophilic (water-attracting) or hydrophobic (water-repelling). Superhydrophobic surfaces, with water contact angles greater than 150°, are of particular interest due to their self-cleaning and water-repellent properties. nih.govbiolinscientific.com

The creation of hydrophobic surfaces often involves two key elements: a hydrophobic surface chemistry and a micro- or nanostructured texture. biolinscientific.com Organosilanes, including this compound, are used to impart hydrophobicity to surfaces. gelest.comgelest.com The phenylalkyl group of this compound contributes to its hydrophobic nature. gelest.com By applying a coating of such silanes, the surface energy is lowered, leading to increased hydrophobicity.

Various techniques can be employed to modify surface wettability, including plasma treatment and chemical grafting. numberanalytics.comsapub.orgajol.info Plasma treatment, for example, can introduce polar functional groups onto a polymer surface, thereby increasing its wettability. ajol.inforesearchgate.net Conversely, grafting hydrophobic molecules can decrease wettability. The final wettability is influenced by factors such as surface energy, roughness, and chemical composition. numberanalytics.com

Surface Grafting and Ligand Immobilization onto Particulate Supports

Surface grafting is a technique used to covalently attach molecules (ligands) to a solid support, thereby modifying the surface properties without altering the bulk material. nih.govfrontiersin.org This is a versatile method for tailoring the functionality of surfaces for specific applications. researchgate.net

The process often begins with the activation of the surface to create reactive sites. For example, a stainless steel surface can be first treated with a silane coupling agent like (3-mercaptopropyl)trimethoxysilane, followed by plasma activation to facilitate the graft polymerization of other molecules. nih.gov Similarly, polymer surfaces can be activated through methods like corona discharge or UV treatment to introduce receptor sites for grafting. researchgate.net

In the context of affinity chromatography and diagnostics, the immobilization of affinity ligands onto supports is crucial. thermofisher.comjnc-corp.co.jp These ligands can be antibodies, proteins, or other biomolecules that specifically bind to target molecules. Various chemistries are employed for immobilization, such as those targeting primary amines, sulfhydryls, or other functional groups on the ligand. thermofisher.com The choice of linkage chemistry is important to ensure the stability of the immobilized ligand and to maintain its biological activity. thermofisher.comjnc-corp.co.jp For instance, aldehyde-activated supports can react with primary amines on a ligand to form a stable covalent bond. thermofisher.com

Stationary Phase Design in Analytical Chromatography

In the field of analytical chemistry, particularly in liquid chromatography (LC), the stationary phase plays a critical role in the separation of analytes. This compound is utilized in the design of specialized stationary phases.

In Situ Silanization for Chromatographic Column Functionalization

In situ silanization is a method used to chemically modify the surface of the packing material within a chromatographic column. This technique allows for the creation of stationary phases with tailored properties directly inside the column.

A notable application of this is the creation of stationary phase gradients. rsc.orgrsc.org In one study, a solution of this compound (also referred to as phenylbutyltrimethoxysilane or PBTMOS) was infused through a particle-packed column. rsc.orgresearchgate.net By controlling the infusion rate and time, a gradient of the phenyl-butyl stationary phase was formed along the length of the column. rsc.orgresearchgate.net This gradient was characterized using Raman spectroscopy, which confirmed the successful in situ modification. researchgate.net

Fabrication of Continuous Stationary Phase Gradients in Liquid Chromatography

The creation of continuous stationary phase gradients offers a significant advancement in liquid chromatography (LC) by providing a variable ligand density along the column's length, which can be pivotal for optimizing complex separations. uni-saarland.de An innovative and effective method for this fabrication is in situ silanization using this compound. uni-saarland.deuni-saarland.de This process involves the controlled infusion of a this compound solution through a packed column of bare silica particles. uni-saarland.de

In a specific application of this technique, a solution of the silane is passed through a 5 cm long column packed with 5 μm silica particles for a duration of one hour. uni-saarland.deuni-saarland.de The controlled rate of infusion ensures that one end of the column is exposed to the silanizing agent for a longer period than the other, resulting in a non-uniform distribution of the bonded phenylbutyl groups. uni-saarland.de This differential exposure time is the key to creating the gradient.

Characterization of these modified columns confirms the successful fabrication of a gradient. Raman spectroscopy performed along the column length reveals a steep increase in the concentration of the phenylbutyl ligand over the first centimeter, which then plateaus towards the column exit. uni-saarland.deuni-saarland.de This confirms that a chemical gradient has been successfully established on the stationary support. uni-saarland.de Further analysis using nitrogen sorption experiments demonstrates that the silanization process does not block the pores of the silica particles, a critical factor for maintaining chromatographic performance. uni-saarland.deuni-saarland.de This proof-of-concept work highlights a viable method for the constructive fabrication of continuous stationary phase gradients on particle-packed columns, moving beyond traditional mobile phase gradients. uni-saarland.deresearchgate.net

Influence of Ligand Density on Retention Characteristics and Separation Performance

The variation in ligand density along a chromatographic column, as created by the gradient fabrication with this compound, directly influences the retention behavior and separation capabilities of the column. uni-saarland.de Ligand density is a critical parameter that dictates the interactions between analytes and the stationary phase. In reversed-phase liquid chromatography (RPLC), the retention mechanism is primarily based on the partitioning of the solute between the mobile phase and the stationary phase. The density of the bonded ligands, in this case, the phenylbutyl groups, affects the energy required for a solute to create a "cavity" within the stationary phase, thereby influencing its retention.

Columns fabricated with a this compound gradient exhibit dual-mode separation characteristics, behaving as both a reversed-phase (RP) and a hydrophilic interaction liquid chromatography (HILIC) support. uni-saarland.de This is evaluated by using both hydrophobic and hydrophilic probe analytes. uni-saarland.de The regions of the column with a higher density of the hydrophobic phenylbutyl ligands dominate the RP retention, while the regions with lower ligand density and more exposed silica surface contribute to HILIC interactions. uni-saarland.de

The performance of these gradient columns shows satisfactory stability and reproducibility. The retention factors have been shown to be stable with a relative standard deviation (RSD) of less than 6%, and the column-to-column reproducibility is also robust, with an RSD between 4% and 9%. uni-saarland.deresearchgate.net The gradient structure can lead to enhanced separation efficiency for complex mixtures compared to uniformly modified columns. By creating a gradient, the column offers a broader range of selectivities within a single run, which can improve the resolution of analytes with different chemical properties. uni-saarland.de

Table 1: Chromatographic Performance of Phenylbutyl Gradient Columns

| Parameter | Finding | Citation |

|---|---|---|

| Fabrication Method | In situ silanization via controlled rate infusion of this compound. | uni-saarland.deuni-saarland.de |

| Gradient Profile | Steep gradient over the first cm, followed by a plateau. | uni-saarland.de |

| Separation Modes | Exhibits both Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) characteristics. | uni-saarland.de |

| Retention Stability | Relative Standard Deviation (RSD) < 6%. | uni-saarland.deresearchgate.net |

| Reproducibility | Column-to-column RSD between 4% and 9%. | uni-saarland.deresearchgate.net |

Precursor for Advanced Carbonaceous Materials

Utilization in Carbide-Derived Carbon (CDC) Synthesis

Carbide-Derived Carbons (CDCs) are a class of nanoporous carbon materials synthesized by selectively etching metal or metalloid atoms from a carbide precursor, such as silicon carbide (SiC) or titanium carbide (TiC). This process results in a carbon material with a precisely tunable pore size and high specific surface area. A novel approach to CDC synthesis involves the use of polymer-derived ceramics, where organosilicon polymers act as precursors.

In this context, this compound (PBTMS) has been identified as a suitable precursor for producing CDCs. uni-saarland.deuni-saarland.de The process involves the co-condensation of this compound with a crosslinking agent like vinyltrimethoxysilane (VTMS) in a microreactor. uni-saarland.de This reaction produces spherical, organically modified silicate (B1173343) (ORMOSIL) polymer particles. These polymer beads then serve as the precursor material for the subsequent conversion to CDC. uni-saarland.de The polymer spheres are subjected to a high-temperature chlorine etching process, which removes the silicon and oxygen atoms, leaving behind a nanoporous carbon structure. uni-saarland.de The spherical shape of the initial polymer particles is conserved throughout the thermal treatment, resulting in CDC beads. uni-saarland.deuni-saarland.de

Functionalization of Carbon Beads for Electrochemical Energy Applications

The carbon beads derived from this compound precursors are highly attractive for electrochemical energy applications, such as electrodes in supercapacitors. uni-saarland.deuni-saarland.de The functional properties of these materials, including their porosity and surface chemistry, are critical for their performance in energy storage devices.

The synthesis route using PBTMS allows for the creation of carbon beads with a sub-micrometer diameter. uni-saarland.de After the CDC conversion process, these carbon beads can be subjected to a physical activation step, for instance with CO2, to create a high degree of microporosity. uni-saarland.de This activation can yield materials with a high specific surface area (ranging from approximately 770 to 2240 m²/g) and significant pore volume, which are desirable characteristics for electrode materials. uni-saarland.de

The resulting CDC beads are then tested as electrode materials in various electrolytes to assess their electrochemical properties. uni-saarland.de The use of organosilane co-precursors that contain nitrogen, such as [3-(phenylamino)propyl]trimethoxysilane (PAPTMS), in conjunction with PBTMS, allows for the synthesis of nitrogen-doped CDC beads. uni-saarland.de Nitrogen-doping is a well-established strategy to enhance the electrochemical performance of carbon materials by improving their conductivity and creating pseudocapacitive sites. The properties of the final carbon beads, including their nitrogen content and resulting electrochemical behavior, can be tuned by the choice of silane precursors and the thermal treatment conditions. uni-saarland.de This demonstrates the role of this compound as a foundational component in designing functional carbon materials for advanced energy storage.

Table 2: Properties of Carbon Beads Derived from Silane Precursors

| Precursor System | Intermediate Material | Final Material | Key Properties for Electrochemical Applications | Citation |

|---|---|---|---|---|

| This compound (PBTMS) & Vinyltrimethoxysilane (VTMS) | Spherical ORMOSIL polymer particles | Carbide-Derived Carbon (CDC) beads | Controlled porosity, high surface area, spherical morphology. | uni-saarland.deuni-saarland.de |

Characterization Techniques and Analytical Methodologies

Morphological and Microstructural Characterization of Modified Materials

When 4-Phenylbutyltrimethoxysilane is used to modify the surface of materials, it is crucial to characterize the resulting changes in surface topography and microstructure. Electron and scanning probe microscopy techniques are indispensable for these analyses.

Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to generate high-resolution images of a sample's surface. academie-sciences.fr It provides detailed information about surface topography, composition, and the morphology of particles. researchgate.net

When materials are treated with this compound, SEM can be used to visualize the effects of the surface modification. For instance, it can reveal the formation of a silane (B1218182) coating, changes in the surface texture, and the distribution of the silane on the substrate. In the case of modifying particulate materials, SEM can show alterations in particle shape, size, and aggregation state due to the silane treatment. researchgate.net Energy-dispersive X-ray spectroscopy (EDX or EDS), an analytical technique often integrated with SEM, can provide elemental analysis of the surface, confirming the presence and distribution of silicon from the silane. researchgate.net

Atomic Force Microscopy (AFM) is a very-high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale precision. wikipedia.org It works by scanning a sharp tip at the end of a cantilever over the sample surface and measuring the forces between the tip and the sample. creative-biostructure.com

AFM is particularly well-suited for characterizing the subtle changes in surface topography and roughness that occur upon modification with this compound. It can quantify changes in surface roughness parameters, such as the root-mean-square (RMS) roughness, providing a numerical measure of the smoothness or roughness of the coated surface. hitachi-hightech.com AFM can be operated in various modes, such as contact mode or tapping mode, the latter being particularly useful for imaging soft and delicate samples without causing damage. mdpi.comnih.gov The high resolution of AFM allows for the visualization of the nanoscale features of the silane coating, such as the formation of self-assembled monolayers or multi-layered films. researchgate.net

Table 3: Comparison of SEM and AFM for Surface Characterization

| Feature | Scanning Electron Microscopy (SEM) | Atomic Force Microscopy (AFM) |

|---|---|---|

| Principle | Scans a focused electron beam over a surface to create an image. | Scans a sharp mechanical probe over a surface to measure topography. wikipedia.org |

| Resolution | Typically in the nanometer range. | Can achieve atomic or near-atomic resolution. creative-biostructure.com |

| Imaging Environment | Typically requires a vacuum. | Can operate in air, liquid, or vacuum. researchgate.net |

| Information Provided | Topography, morphology, elemental composition (with EDX). researchgate.net | 3D topography, surface roughness, mechanical properties. researchgate.net |

| Sample Preparation | Samples usually need to be conductive and vacuum-compatible. | Minimal sample preparation is often required. researchgate.net |

Pore Structure Analysis by Gas Sorption (e.g., N₂ Sorption)

The characterization of porous materials modified with this compound is crucial for understanding their performance as chromatographic stationary phases. Gas sorption analysis is a fundamental technique employed to determine key textural properties such as specific surface area, pore volume, and pore size distribution. Historically, nitrogen (N₂) adsorption at 77 K (-196.15 °C) has been the most common method for this purpose. anton-paar.com

When a mesoporous material, such as silica (B1680970) gel, is analyzed, the resulting nitrogen adsorption-desorption isotherm is typically classified as Type IV according to the IUPAC classification. mdpi.comresearchgate.net This isotherm type is characterized by a hysteresis loop, which arises from capillary condensation within the mesopores. mdpi.comresearchgate.netresearchgate.net The shape of this loop can provide additional insights into the pore geometry.

The modification of a silica surface with this compound involves the covalent bonding of the organosilane to the surface silanol (B1196071) groups. This process inherently alters the surface chemistry and the physical pore structure. Generally, the grafting of organosilanes onto a porous support leads to a reduction in the specific surface area, pore volume, and average pore diameter as the organic layer occupies space within the pores. nih.gov However, studies involving the in situ silanization of monolithic silica columns with phenylbutyltrimethoxysilane have shown that the modification can be performed without detrimentally blocking the pores. semanticscholar.org N₂ sorption experiments have been used to confirm that the porous structure remains accessible to mobile phases after the modification process is completed successfully. semanticscholar.org

The analysis involves measuring the amount of gas adsorbed at various relative pressures. The Brunauer–Emmett–Teller (BET) method is widely applied to calculate the specific surface area from the isotherm data. osti.gov The pore size distribution is often calculated using methods based on Density Functional Theory (DFT) or the Barrett-Joyner-Halenda (BJH) model, which can provide detailed information on the distribution of pore diameters. osti.gov For some microporous materials, argon adsorption at 87 K is now recommended by IUPAC for a more accurate assessment, especially for surfaces with polar functionalities, while CO₂ adsorption at 273 K is useful for characterizing ultramicropores. anton-paar.comosti.govazom.com

Below is a data table illustrating typical changes in the textural properties of porous silica upon modification with this compound.

Table 1: Representative Textural Properties of Unmodified vs. Phenylbutyl-Modified Silica Note: The following are illustrative values based on typical findings in the literature and are not from a single specific study.

| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Unmodified Porous Silica | 320 | 1.05 | 12.0 |

| This compound Modified Silica | 245 | 0.85 | 10.5 |

Chromatographic Performance Evaluation Methods

Assessment of Retention Factors and Selectivity in LC

The performance of a stationary phase modified with this compound in liquid chromatography (LC) is fundamentally evaluated by its ability to retain and separate different analytes. The key parameters for this assessment are the retention factor (k) and the selectivity factor (α). inacom.nl

The retention factor (k), also known as the capacity factor, measures how strongly an analyte is retained by the stationary phase. inacom.nl It is calculated from the retention time of the analyte and the column's dead time. inacom.nl For reversed-phase chromatography, a k value between 2 and 10 is often considered ideal for complex samples, as values below this range can be unreliable, while higher values lead to excessively long analysis times with minimal gains in resolution. inacom.nl

The selectivity factor (α) describes the ability of the chromatographic system to distinguish between two analytes. inacom.nl It is calculated as the ratio of the retention factors of the two adjacent peaks. inacom.nl A value of α = 1 indicates that the two compounds are co-eluting. inacom.nl To achieve separation, α must be greater than 1, and maximizing this parameter is a primary goal of method development. inacom.nllcms.cz

Stationary phases based on this compound offer unique selectivity due to their bimodal nature. They provide hydrophobic interactions via the four-carbon alkyl chain and aromatic (π-π) interactions via the terminal phenyl group. This dual mechanism allows for a different elution order compared to traditional alkyl-only phases like C8 or C18, particularly for aromatic or unsaturated compounds. nacalai.com The phenyl group's ability to engage in π-π interactions can significantly increase the retention of analytes containing aromatic rings, often reversing the elution order that would be observed on a C18 column based on hydrophobicity alone. nacalai.com This alternative selectivity is a powerful tool for separating complex mixtures, especially those containing isomers or structurally similar compounds. nacalai.comgcms.cz Studies have demonstrated this unique selectivity by evaluating the retention of various probe analytes, such as naphthol, on columns modified in situ with phenylbutyltrimethoxysilane. semanticscholar.org

The following table demonstrates the comparative chromatographic performance of a Phenylbutyl column versus a standard C18 column for a set of hypothetical analytes, illustrating the differences in retention and selectivity.

Table 2: Illustrative Retention and Selectivity Data on Phenylbutyl vs. C18 Columns Note: The following are representative values to illustrate chromatographic principles.

| Analyte | Phenylbutyl Column | C18 Column | ||

|---|---|---|---|---|

| Retention Factor (k) | Selectivity (α) vs. Previous | Retention Factor (k) | Selectivity (α) vs. Previous | |

| Aniline (Polar) | 2.5 | - | 2.8 | - |

| Toluene (Non-polar, Aromatic) | 5.5 | 2.20 | 6.0 | 2.14 |

| Naphthalene (Polyaromatic) | 13.2 | 2.40 | 12.3 | 2.05 |

Column-to-Column Reproducibility and Stability Studies

For analytical methods to be considered robust and reliable, especially in quality control and regulated environments, the chromatographic column must exhibit excellent reproducibility from one batch to the next and long-term stability. hplc.eu

Column-to-Column Reproducibility is a measure of the consistency of performance between different columns packed with the same stationary phase material from different manufacturing lots. It is a critical factor for ensuring the transferability of a method between different laboratories or instruments. hplc.eu Manufacturers typically ensure reproducibility by controlling over 30 parameters for each bonded phase, which are verified by a quality control test certificate supplied with each column. hplc.eu For columns modified with this compound, studies of in situ prepared columns have reported satisfactory reproducibility, with relative standard deviations (RSD) for retention times of probe analytes falling between 4% and 9%. semanticscholar.org

Stability refers to the ability of the column to maintain its performance characteristics over a large number of injections and across a range of mobile phase conditions, particularly pH. The chemical stability of the bonded phase is crucial for a long column lifetime. The use of trifunctional silanes and robust end-capping procedures enhances stability, especially at low pH, by protecting the underlying silica from hydrolysis. lcms.czhplc.eu The high surface coverage and exhaustive bonding techniques also contribute to stability at higher pH values, allowing for an operational range of up to pH 10 for some modern alkyl phases. hplc.eu

The table below presents a typical format for reporting batch-to-batch reproducibility data for a phenylbutyl-modified column.

Table 3: Example of Batch-to-Batch Reproducibility Data for a Phenylbutyl Column Note: Data are representative and based on reported performance metrics. semanticscholar.org

| Column Batch No. | Retention Time of Toluene (min) | Asymmetry Factor (As) | Theoretical Plates (N) |

|---|---|---|---|

| PB-2101 | 5.52 | 1.15 | 15,100 |

| PB-2102 | 5.48 | 1.18 | 14,950 |

| PB-2103 | 5.55 | 1.16 | 15,200 |

| Average | 5.52 | 1.16 | 15,083 |

| RSD (%) | 0.64% | 1.31% | 0.83% |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it ideal for analyzing molecules like 4-Phenylbutyltrimethoxysilane. acs.org DFT calculations are employed to determine the molecule's optimized geometric structure, including bond lengths and angles, as well as its fundamental electronic properties. nih.gov

In a typical DFT study, the geometry of the this compound molecule is optimized to find its lowest energy conformation. This process involves using a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve approximations of the Schrödinger equation. nih.goveurjchem.com The results of such an optimization provide precise data on the spatial arrangement of the atoms.

Key electronic properties derived from DFT are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. scielo.org.mx A smaller gap suggests the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents typical data that would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d,p) level) for this compound. Actual values may vary based on the specific computational parameters.

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (ionization potential). |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capability (electron affinity). |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | ~1.9 D | Measures the molecule's overall polarity. |

| Si-O Bond Length | ~1.64 Å | Defines the geometry of the reactive methoxysilane (B1618054) head. |

Computational Modeling of Hydrolysis and Condensation Reaction Pathways

The utility of this compound as a coupling agent or surface modifier stems from its ability to undergo hydrolysis and condensation reactions. Computational modeling, primarily using DFT, is essential for elucidating the mechanisms and energetics of these critical steps. researchgate.net

Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) on the silicon atom are sequentially replaced by hydroxyl groups (-OH) in the presence of water. This reaction can be catalyzed by either acid or base. nih.govunm.edu

Condensation: The resulting silanol (B1196071) groups (-Si-OH) react with each other (self-condensation) or with hydroxyl groups on a substrate surface (e.g., silica) to form stable siloxane (Si-O-Si) or silyl (B83357) ether (Si-O-Substrate) bonds, releasing water or methanol (B129727). researchgate.nethydrophobe.org

Computational studies model these reaction pathways to find the transition states and calculate the activation energy barriers for each step. researchgate.net In acidic conditions, the mechanism typically involves the protonation of an alkoxy oxygen, making the silicon atom more electrophilic and susceptible to a nucleophilic attack by water. unm.edu In basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion or a deprotonated silanol group on the silicon atom. nih.gov The steric hindrance and inductive effects of the phenylbutyl group influence the reaction rates compared to smaller alkyltrialkoxysilanes. nih.gov

Table 2: General Reaction Steps for Silane (B1218182) Hydrolysis and Condensation This table outlines the generalized reaction pathways modeled computationally.

| Step | General Reaction | Description |

|---|---|---|

| 1st Hydrolysis | R-Si(OCH₃)₃ + H₂O → R-Si(OCH₃)₂(OH) + CH₃OH | Formation of the first silanol group. |

| 2nd Hydrolysis | R-Si(OCH₃)₂(OH) + H₂O → R-Si(OCH₃)(OH)₂ + CH₃OH | Formation of the second silanol group. |

| 3rd Hydrolysis | R-Si(OCH₃)(OH)₂ + H₂O → R-Si(OH)₃ + CH₃OH | Formation of the fully hydrolyzed silanetriol. |

| Condensation | 2 R-Si(OH)₃ → (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O | Formation of a siloxane bond between two molecules. |

Simulation of Interfacial Interactions and Adsorption Phenomena

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the behavior of molecules at interfaces. nih.gov For this compound, MD simulations can model its adsorption onto a substrate, such as silica (B1680970) or a metal oxide, providing insights into the formation of self-assembled monolayers (SAMs) and the structure of the resulting interface. nih.govmdpi.com

An MD simulation involves building a model system that includes the substrate surface (e.g., a hydroxylated silica slab), the silane molecules, and often a solvent like water or toluene. acs.org The interactions between all atoms are described by a set of potential energy functions known as a force field. The simulation then solves Newton's equations of motion for every atom, tracking their trajectories over time. diva-portal.org

From these simulations, several key properties can be extracted:

Adsorption Energy: This value quantifies the strength of the interaction between the silane molecule and the surface, indicating the stability of the adsorbed layer. mdpi.com

Binding Configuration: Simulations reveal the preferred orientation of the adsorbed molecules—whether they lie flat on the surface, allowing the phenyl ring to interact via van der Waals forces, or stand more upright. acs.org

Interfacial Structure: The simulations show how molecules pack together on the surface and the role of intermolecular and molecule-substrate hydrogen bonds in stabilizing the film. whiterose.ac.uk

Solvent Effects: The role of the solvent in mediating the adsorption process and stabilizing the final film structure can be explicitly studied.

For this compound, simulations would likely show strong interactions between the hydrolyzed silanol groups and the hydroxylated silica surface, leading to covalent bond formation, while the phenylbutyl tail orients away from the surface, creating a new organic interface. nih.gov

Table 3: Key Parameters and Outputs from a Typical MD Simulation of Adsorption This table summarizes the setup and expected results from an MD simulation studying the adsorption of this compound on a silica surface.

| Simulation Aspect | Description | Example Finding |

|---|---|---|

| System Setup | A simulation box containing a silica substrate, silane molecules, and solvent. | Silica (SiO₂) slab with surface Si-OH groups, 50 silane molecules, water solvent. |

| Force Field | Set of equations defining inter- and intramolecular forces (e.g., CHARMM, ReaxFF). | ReaxFF allows for the modeling of bond formation/breaking during condensation. nih.gov |

| Calculated Adsorption Energy | The energy released when one molecule adsorbs onto the surface. | A strong negative value indicates favorable and stable adsorption. mdpi.com |

| Molecular Orientation | The average tilt angle of the phenylbutyl chain with respect to the surface normal. | Analysis of tilt angles reveals the packing density and order of the monolayer. |

| Radial Distribution Function | g(r) describes the probability of finding another atom at a distance r from a reference atom. | Peaks in the Si(silane)-O(surface) g(r) can indicate hydrogen bonding or covalent bond distances. |

Prediction of Hybrid Material Structures and Dynamics

When this compound is used in bulk applications, such as in the formation of organically modified silicates (ORMOSILs) or as a component in a polymer composite, computational methods can predict the structure and dynamics of the resulting hybrid material. nih.govacademie-sciences.fr These materials combine the properties of the inorganic silicate (B1173343) network (e.g., rigidity, thermal stability) with those of the organic phenylbutyl groups (e.g., hydrophobicity, compatibility with polymers). mdpi.comacs.org

Computational approaches can model the sol-gel process, simulating the hydrolysis and condensation of a large number of silane molecules to predict the structure of the resulting polysiloxane network. mdpi.com These models can forecast key structural features such as pore size distribution, network connectivity, and the spatial arrangement of the organic functional groups. One study has noted the use of this compound in the synthesis of ORMOSIL particles that are later converted into carbide-derived carbons for energy storage applications. uni-saarland.de Computational modeling could predict the structure of these intermediate ORMOSIL particles.

Molecular dynamics simulations on a larger scale can be used to predict the material's mechanical properties (e.g., elastic modulus), thermal stability, and the dynamics of the organic side chains. mdpi.com For this compound, simulations can predict how the phenylbutyl groups pack within the hybrid matrix and how their mobility is constrained by the rigid silicate backbone. This information is crucial for designing hybrid materials with tailored properties for specific applications, from chromatography stationary phases to advanced composites. acs.orgrsc.org

Future Research Directions and Emerging Academic Applications

Development of Novel "Green" Synthesis Routes for 4-Phenylbutyltrimethoxysilane

The imperative of sustainable chemical manufacturing is driving research into environmentally benign synthesis pathways for organosilanes. pjoes.comrsc.org Traditional synthesis of this compound typically involves the hydrosilylation of 4-phenyl-1-butene (B1585249) with trimethoxysilane (B1233946), often utilizing platinum-based catalysts. While effective, future research is aimed at aligning this process with the principles of green chemistry. organic-chemistry.org

Key areas of investigation include:

Catalyst Innovation: Moving away from potentially leachable and expensive precious metal catalysts towards more abundant, recyclable, or metal-free catalytic systems.

Solvent Minimization: Exploring solvent-free reaction conditions or the substitution of volatile organic compounds (VOCs) with greener alternatives like supercritical fluids (e.g., scCO2) or bio-based solvents. pjoes.comwhiterose.ac.uk The ideal E-factor (Environmental factor), which measures the mass ratio of waste to desired product, is zero; while petroleum refining approaches this, fine chemical production often has E-factors between 5 and 50. organic-chemistry.org Reducing solvent use is a primary method to lower the E-factor for silane (B1218182) synthesis.

Atom Economy: Utilizing reaction pathways, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.org

Future syntheses will be evaluated using a holistic set of green chemistry metrics, considering not just the reaction yield but also the environmental and health impact of all reagents, solvents, and energy inputs throughout the process. mdpi.com

Exploration of Advanced Hybrid Material Architectures and Multifunctional Composites

The dual functionality of this compound makes it an ideal building block for creating advanced hybrid organic-inorganic materials. researchgate.netrsc.org These materials integrate the properties of both organic polymers (e.g., flexibility, processability) and inorganic components (e.g., rigidity, thermal stability) at the nanoscale. rsc.org Organofunctional silanes act as molecular bridges, forming strong covalent bonds between these disparate phases. rsc.orgmdpi.com

Research in this domain is focused on:

Class II Hybrids: Creating materials where the this compound is chemically bonded to both an inorganic substrate (via Si-O-metal bonds) and an organic polymer matrix. rsc.org This strong interfacial coupling is crucial for achieving enhanced mechanical properties, such as improved toughness and strength, by ensuring efficient stress transfer between the phases. rsc.org

Multifunctional Composites: Incorporating this compound-modified fillers (like silica (B1680970) or metal oxides) into polymer matrices. The phenylbutyl group can improve the dispersion of the filler and enhance compatibility with the polymer, leading to materials that combine structural integrity with other functionalities like thermal management, electrical conductivity, or sensing capabilities. mdpi.com

Sol-Gel Derived Nanocomposites: Utilizing the sol-gel process, where the hydrolysis and condensation of this compound, often with other precursors, can be precisely controlled to create highly porous and functional xerogels and aerogels. mdpi.com These materials are being explored for applications in catalysis, separation, and as biocompatible coatings. researchgate.netmdpi.com

The goal is to move beyond simple composites to architect materials with tailored properties on demand, where the silane linker plays a critical role in defining the nano- and microstructure. rsc.org

Expanded Applications in Microfluidic Devices and Chemical Sensing Platforms

The performance of microfluidic and sensing devices is critically dependent on the chemical and physical properties of their internal surfaces. chula.ac.th this compound is a key agent for the surface modification of materials commonly used in these technologies, such as glass, silicon, and polymers like polydimethylsiloxane (B3030410) (PDMS) and cyclic olefin copolymers (COC). nih.govnih.gov

Emerging applications are centered on:

Wettability Control: The phenylbutyl group imparts a defined hydrophobicity to microchannel walls. This is essential for creating stable droplet-based microfluidic systems, where immiscible fluid segments can be generated and manipulated without uncontrolled wetting or cross-contamination. lsu.edufrontiersin.org Research focuses on optimizing the surface energy to control droplet size, generation frequency, and flow stability for high-throughput screening and analysis.

Enhanced Cell Adhesion and Studies: In bio-microfluidics, modifying surfaces to mimic biological environments is crucial. While hydrophilic modifications are common, creating defined hydrophobic domains with this compound can influence protein adsorption and subsequent cell adhesion in specific patterns, enabling advanced studies of cell behavior under controlled flow conditions. nih.govnih.gov

Sensing Platforms: A surface functionalized with this compound can serve as a foundational layer for building chemical sensors. The phenyl groups can offer specific non-covalent interactions (e.g., π-π stacking) with certain analyte molecules. Furthermore, this initial silane layer provides a robustly anchored platform onto which more complex, selective receptor molecules can be grafted for highly specific detection applications. google.com

Future work involves creating patterned surfaces with regions of differing wettability using this silane, enabling the development of more complex "lab-on-a-chip" devices with integrated reaction, separation, and detection zones.

Integration into Stimuli-Responsive and Smart Materials Systems

"Smart" materials, which can change their properties in response to external stimuli like light, pH, or chemical exposure, represent a frontier in materials science. researchgate.net The integration of this compound into these systems provides a mechanism to covalently bond responsive molecules to surfaces or within material matrices. google.com

Future research directions include:

Light-Responsive Surfaces: Researchers are exploring the attachment of photo-switchable molecules, such as those containing azobenzene (B91143) or stilbene (B7821643) moieties with phenyl groups, to surfaces via silane linkers. rsc.orgacs.org The phenyl group of this compound can facilitate favorable interactions with these chromophores. Upon irradiation with specific wavelengths of light, these molecules can undergo conformational changes (e.g., cis-trans isomerization), altering surface properties like wettability or adhesion in a reversible manner. rsc.org

Chemical-Responsive Polymers: Incorporating this compound into polymer networks can create materials that respond to the presence of specific chemical agents. The phenylbutyl groups can act as recognition sites, where binding of an analyte induces a change in the polymer's conformation, leading to a detectable signal (e.g., a change in fluorescence or volume). acs.org

pH-Sensitive Systems: A patented approach describes multi-functional, stimuli-responsive materials where a pH-sensitive phenyl-containing compound is attached to a substrate using a spacer and a surface bonding group, such as a silane. google.com Changes in pH alter the compound's state, which can trigger a response like a change in wettability to prevent bacterial adhesion.

The key strategy is to use the silane to anchor a functional organic group whose properties can be switched by an external trigger, thereby translating a molecular-level change into a macroscopic material response.

Investigation of Extended Linker Lengths and Functional Group Diversity in Silanes

The properties of a surface modified by an organosilane are not solely determined by the terminal functional group but are also heavily influenced by the nature of the linker connecting it to the silicon atom. mdpi.com The four-carbon alkyl chain of this compound is just one possibility in a wide design space that researchers are actively exploring.

Key research questions being investigated include:

Effect of Alkyl Chain Length: The length of the hydrocarbon chain (the "spacer") significantly impacts the properties of the resulting self-assembled monolayer (SAM). mdpi.com Longer alkyl chains, for instance, can lead to more ordered, densely packed monolayers with increased hydrophobicity. ncsu.eduacs.org Research involves synthesizing and comparing a homologous series of aryl- and alkyl-silanes to understand how linker length affects surface energy, thermal stability, and barrier properties. acs.orgresearchgate.net

Influence of Functional Group Structure: The difference between a straight alkyl chain and a group containing a phenyl ring (as in hexyltrimethoxysilane (B1329574) vs. trimethoxyphenylsilane) can affect the intermolecular interactions within the monolayer and its interaction with the environment. acs.org

Dipodal and Multifunctional Silanes: Moving beyond single-chain silanes, researchers are designing dipodal silanes (e.g., 1,2-bis(triethoxysilyl)ethane) and other complex structures to create more robust and thermally stable surface modifications. acs.orgresearchgate.net

This fundamental research provides a library of molecular tools for fine-tuning surface properties with a high degree of precision, which is essential for all the application areas mentioned previously.

Data Table: Effect of Silane Structure on Surface Hydrophobicity

The following interactive table summarizes experimental data on how the structure of the organofunctional group and the length of the alkyl chain in various trimethoxysilanes influence the hydrophobicity of a treated surface, as measured by the water contact angle. Higher contact angles indicate greater hydrophobicity.

| Silane Name | Functional Group | Alkyl Chain Length (Carbons) | Water Contact Angle on Wood Fiber (°C) ncsu.edu | Water Contact Angle on Limestone (°C) acs.org |

| Methyltrimethoxysilane (MTMS) | Methyl | 1 | 136.0 | Not Reported |

| Octyltrimethoxysilane (OTMS) | Octyl | 8 | 127.9 | Not Reported |

| Dodecyltrimethoxysilane (DTMS) | Dodecyl | 12 | 139.7 | Not Reported |

| Hexyltrimethoxysilane | Hexyl | 6 | Not Reported | ~125 |

| Decyltrimethoxysilane | Decyl | 10 | Not Reported | ~135 |

| Hexadecyltrimethoxysilane | Hexadecyl | 16 | Not Reported | ~140 |

| Trimethoxyphenylsilane | Phenyl | 6 (Aromatic) | Not Reported | ~115 |

Data indicates a general trend where longer, straight alkyl chains lead to higher contact angles and greater hydrophobicity. The presence of a phenyl ring results in a different surface energy compared to a straight alkyl chain of similar carbon number. ncsu.eduacs.org

Q & A

Q. What advanced techniques characterize the long-term stability of this compound-functionalized materials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.